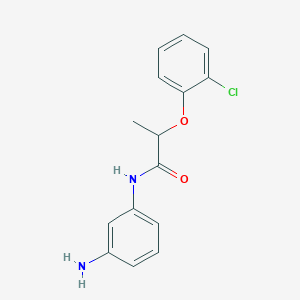

N-(3-Aminophenyl)-2-(2-chlorophenoxy)propanamide

Description

Historical Development in Chemical Research

The compound was first registered in chemical databases around 2007, indicating its recognition and synthesis in research contexts since the early 21st century. It has been studied primarily in the realm of biochemical and proteomics research, reflecting interest in its potential biological activities and interactions. Over the years, research has focused on its synthesis, structural characterization, and preliminary biological evaluation, although detailed historical milestones specific to this compound are limited in publicly available literature. Its development aligns with broader research trends in propanamide derivatives, which have been explored for diverse pharmacological and biochemical applications.

Structural Significance in Propanamide Chemistry

Structurally, N-(3-aminophenyl)-2-(2-chlorophenoxy)propanamide exemplifies the versatility of the propanamide scaffold in medicinal chemistry. The propanamide core provides a stable amide linkage that can be functionalized to modulate biological activity. The presence of the 3-aminophenyl substituent introduces an aromatic amine group capable of hydrogen bonding and electronic interactions, which can influence receptor binding or enzyme inhibition. The 2-chlorophenoxy substituent adds a halogenated aromatic ether moiety, which can enhance lipophilicity and affect the compound's pharmacokinetic properties. This combination of functional groups within the propanamide framework makes the compound a valuable model for studying structure-activity relationships in amide-based molecules.

| Structural Feature | Description | Chemical Role |

|---|---|---|

| Propanamide core | Amide functional group (-CONH-) | Provides chemical stability and reactivity |

| 3-Aminophenyl substituent | Aromatic ring with an amino group at position 3 | Potential site for hydrogen bonding and receptor interaction |

| 2-Chlorophenoxy substituent | Chlorinated aromatic ether | Modulates lipophilicity and electronic effects |

Current Research Status and Scientific Relevance

Currently, N-(3-aminophenyl)-2-(2-chlorophenoxy)propanamide is of interest in chemical and biochemical research, particularly in studies involving proteomics and molecular interactions. Its precise biological activities are under investigation, with some research suggesting potential roles in modulating enzymatic pathways or receptor functions due to its structural features. The compound's chlorinated aromatic ether and amide functionalities make it a candidate for exploring novel pharmacological properties and for serving as a scaffold in drug design. Research efforts continue to explore its synthesis routes, chemical properties, and potential applications in medicinal chemistry. However, detailed mechanistic studies and clinical relevance remain to be fully established.

| Research Aspect | Details |

|---|---|

| Molecular formula | C15H15ClN2O2 |

| Molecular weight | 290.74 g/mol |

| Research focus | Proteomics, biochemical interactions |

| Potential applications | Drug design scaffold, enzymatic/receptor modulation studies |

| Status | Experimental and preclinical research stages |

Properties

IUPAC Name |

N-(3-aminophenyl)-2-(2-chlorophenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c1-10(20-14-8-3-2-7-13(14)16)15(19)18-12-6-4-5-11(17)9-12/h2-10H,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOQBFXJENNYGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC(=C1)N)OC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-Aminophenyl)-2-(2-chlorophenoxy)propanamide, with the molecular formula C₁₅H₁₅ClN₂O₂, is a synthetic organic compound that has garnered attention for its significant biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an amine group attached to a phenyl ring, which is further linked to a propanamide moiety substituted with a chlorophenoxy group. Its unique structural configuration influences both its chemical reactivity and biological activity.

The biological activity of N-(3-Aminophenyl)-2-(2-chlorophenoxy)propanamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amine group facilitates hydrogen bonding with proteins, potentially modulating their activity. The chlorophenoxy group enhances hydrophobic interactions, allowing the compound to influence enzymatic functions effectively.

1. Antimicrobial Properties

Preliminary studies indicate that N-(3-Aminophenyl)-2-(2-chlorophenoxy)propanamide exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential use in treating infections.

2. Anticancer Activity

Research highlights the compound's anticancer potential. Molecular docking studies have demonstrated its binding affinity to specific receptors involved in cancer progression, providing a foundation for further pharmacological investigations. The compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study 1: Anticancer Mechanisms

A study published in 2023 explored the effects of N-(3-Aminophenyl)-2-(2-chlorophenoxy)propanamide on cancer cell lines. The results indicated that treatment led to a significant reduction in cell viability and induced apoptosis in breast cancer cells. The study suggested that the compound's mechanism involves the activation of pro-apoptotic pathways while inhibiting anti-apoptotic factors.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that N-(3-Aminophenyl)-2-(2-chlorophenoxy)propanamide exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising therapeutic potential.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of N-(3-Aminophenyl)-2-(2-chlorophenoxy)propanamide compared to related compounds:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| N-(3-Aminophenyl)-2-(2-chlorophenoxy)propanamide | Amine and chlorophenoxy groups | Specific substitution pattern | Antimicrobial, anticancer |

| N-(3-Aminophenyl)-3-(4-chlorophenoxy)propanamide | Similar amine and chlorophenoxy groups | Different substitution pattern | Moderate anticancer |

| 3-Aminopropionanilide | Lacks chlorophenoxy substitution | Simpler structure | Limited biological activity |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares N-(3-Aminophenyl)-2-(2-chlorophenoxy)propanamide with key analogs, highlighting structural differences and their implications:

Key Observations

Substituent Effects on Bioactivity: Chlorine Position: Compounds with 2-chlorophenoxy groups (e.g., 12a ) exhibit synthetic utility, while dichlorophenoxy analogs (e.g., ) may enhance target binding due to increased electron-withdrawing effects. Amine Position: Meta-substituted amines (e.g., 3-aminophenyl in the target compound) are less common than para-substituted variants but may offer unique steric or electronic interactions in receptor binding .

Antimicrobial Activity: Sulfonyl-containing analogs (e.g., Compound 29 ) demonstrate efficacy against Chlamydia, likely due to sulfonyl groups disrupting bacterial enzyme function.

Synthetic Strategies: Most analogs are synthesized via amide coupling between chlorinated propanoyl chlorides and aromatic amines (e.g., ). Modifications like methoxy groups ( ) or methylenedioxy rings ( ) require tailored protection/deprotection steps.

Q & A

Basic Research Questions

1.1. What are the typical synthetic routes for N-(3-aminophenyl)-2-(2-chlorophenoxy)propanamide?

The synthesis often involves multi-step reactions:

- Step 1 : Substitution of 2-chlorophenol with a propanamide precursor (e.g., 2-chlorophenoxypropanoic acid) under alkaline conditions to form the phenoxy backbone .

- Step 2 : Coupling the intermediate with 3-aminophenylamine using condensing agents like HATU or DCC to form the amide bond. This step is critical for regioselectivity and purity .

- Step 3 : Purification via column chromatography or recrystallization, followed by characterization using H/C NMR and HPLC (≥97% purity) .

1.2. How is the purity and structural integrity of the compound validated?

- HPLC : Used to confirm purity (>97%), with retention times compared to standards .

- NMR Spectroscopy : H NMR (δ 7.2–6.8 ppm for aromatic protons) and C NMR (δ 170–175 ppm for carbonyl groups) validate the phenoxy and amide moieties .

- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H] at m/z 305.1) .

1.3. What safety precautions are recommended during handling?

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (H313/H333 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of fine particles.

- First Aid : Immediate rinsing with water for skin/eye exposure; seek medical attention if ingested .

Advanced Research Questions

2.1. How does the chlorophenoxy group influence the compound’s reactivity in nucleophilic substitutions?

The electron-withdrawing chlorine atom activates the phenoxy ring for electrophilic substitution but deactivates it toward nucleophilic attacks. Computational studies (DFT) show enhanced stability of the phenoxy-propanamide linkage, reducing hydrolysis risks .

2.2. What structural insights can crystallography provide for this compound?

Single-crystal X-ray diffraction reveals:

- Intermolecular Interactions : N–H⋯O hydrogen bonds form dimeric structures (R_2$$^2(12) motifs), stabilizing the crystal lattice .

- Torsional Flexibility : The chlorophenoxy group adopts a dihedral angle of ~80° relative to the amide plane, influencing packing efficiency .

2.3. How can QSAR models predict its biological activity?

- Descriptors : LogP (lipophilicity), polar surface area, and H-bond donors/acceptors are key predictors.

- Docking Studies : Target enzymes (e.g., bacterial FabI) show favorable binding (ΔG ≈ -8.5 kcal/mol) due to halogen-π interactions with the chlorophenoxy group .

2.4. What are the challenges in optimizing its pharmacokinetic profile?

- Metabolic Stability : The amine group is susceptible to oxidation; cytochrome P450 assays (e.g., CYP3A4) identify metabolites.

- Solubility : Poor aqueous solubility (logS ≈ -4.42) necessitates prodrug strategies or co-solvent formulations .

Methodological Considerations

3.1. How to resolve contradictions in spectral data during characterization?

- Artifact Identification : Compare observed H NMR shifts with computational predictions (e.g., ChemDraw or ACD/Labs).

- Impurity Profiling : Use LC-MS to detect byproducts from incomplete coupling or hydrolysis .

3.2. What experimental designs are optimal for studying its enzyme inhibition?

- Kinetic Assays : Measure IC values via fluorogenic substrates (e.g., NADH depletion in dehydrogenase assays).

- Selectivity Screening : Test against homologous enzymes (e.g., FabK vs. FabI) to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.